4-[(6-Chloropyridin-3-yl)methyl]morpholine
Overview
Description
“4-[(6-Chloropyridin-3-yl)methyl]morpholine” is a chemical compound with the CAS Number: 311774-34-2 . It has a molecular formula of C10H13ClN2O and a molecular weight of 212.68 . The IUPAC name for this compound is 4-[(6-chloro-3-pyridinyl)methyl]morpholine .
Molecular Structure Analysis
The InChI code for “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is 1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form, purity, and other properties of “4-[(6-Chloropyridin-3-yl)methyl]morpholine” may vary depending on the supplier . For more specific information, it would be best to refer to the product documentation provided by the supplier.Scientific Research Applications
- Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is used in the synthesis of a neonicotinoid insecticide called Nano-acetamiprid . This is used to control fungal infections in different crops like cotton, leafy vegetables, citrus fruits, pome, etc .
- Methods of Application : The author reported a facile method i.e. a new Nano-acetamiprid for plant disease control and its subsequent characterization of encapsulated complex using polycaprolactone as an encapsulated agent . Nano-acetamiprid encapsulated particles were characterized by dynamic light scattering (DLS), ultraviolet spectroscopy, and scanning electron microscopy (SEM) .
- Results or Outcomes : The maximum absorption spectra formulated at 421 nm and unformulated pesticide at 520 nm were observed . The size distribution was noted at 40 - 50 nm . The bioactivity study was conducted against various Aspergillus niger . The performance of nano particles was many fold times effective when compared to the original parental particles . The bio-assay of Nano-acetamiprid shows better results when compared to the normal commercial acetamiprid .
- Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” can be used in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the available resources .
Chemistry - Synthesis of Nano-Acetamiprid
Chemistry - Synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine
- Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” can be used in the synthesis of various other compounds . However, the specific compounds and their applications are not provided in the available resources .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the available resources .
- Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is an organic compound with the chemical formula C12H14ClN2O. It is a white crystalline solid, soluble in many organic solvents. Its main use is as an anti-tumor drug .
- Methods of Application : It can exert an anti-tumor effect by selectively binding to and inhibiting the proliferation of cancer cells . In addition, it is also used as a pesticide and pharmaceutical intermediate .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the available resources .
Chemistry - Synthesis of Other Compounds
Pharmaceuticals - Anti-Tumor Drug
- Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” can be used in the synthesis of various other compounds . However, the specific compounds and their applications are not provided in the available resources .
- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the available resources .
- Application Summary : “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is an organic compound with the chemical formula C12H14ClN2O. It is a white crystalline solid, soluble in many organic solvents. Its main use is as an anti-tumor drug . It can exert an anti-tumor effect by selectively binding to and inhibiting the proliferation of cancer cells . In addition, it is also used as a pesticide and pharmaceutical intermediate .
- Methods of Application : The method for preparing “4-[(6-Chloropyridin-3-yl)methyl]morpholine” is usually through the reaction of morpholine and 6-chloropyridine-3-carbaldehyde. First, morpholine is subjected to a condensation reaction with formaldehyde under alkaline conditions to obtain an intermediate, and then the intermediate is reacted with 6-chloropyridine to obtain the target product .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the available resources .
Chemistry - Synthesis of Various Compounds
Pharmaceuticals - Anti-Tumor Drug
Safety And Hazards
The safety information available indicates that “4-[(6-Chloropyridin-3-yl)methyl]morpholine” may be a hazard and that appropriate precautions should be taken when handling it . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCJTJHZSXKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394259 | |
Record name | 4-[(6-chloropyridin-3-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloropyridin-3-yl)methyl]morpholine | |
CAS RN |
311774-34-2 | |
Record name | 4-[(6-chloropyridin-3-yl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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